5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one
Description
Historical Context and Significance of Quinolinone and Dihydroquinolinone Scaffolds in Modern Organic Chemistry
The quinoline (B57606) scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, was first isolated from coal tar in 1834. Since then, its derivatives, including quinolinones and dihydroquinolinones, have become essential heterocyclic compounds due to their wide-ranging applications in industrial and synthetic organic chemistry. These scaffolds are integral to a vast number of natural products, particularly alkaloids, and pharmacologically active substances.
Historically, the synthesis of the quinoline core has been achieved through several classic name reactions, such as the Skraup, Doebner-von Miller, Friedländer, and Conrad-Limpach syntheses. These methods paved the way for the creation of a diverse library of quinoline-based molecules. In modern organic chemistry, the focus has shifted towards developing more efficient, sustainable, and green synthetic methodologies, including transition-metal-catalyzed reactions and multicomponent reactions, to construct and functionalize this versatile scaffold.
The significance of quinolinone and dihydroquinolinone structures is profoundly evident in medicinal chemistry. They form the core of molecules with a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, antimalarial, and antiviral properties. For instance, the dihydroquinolinone core has been explored for its potential in developing inhibitors for enzymes like p38 MAP kinase. nih.gov The adaptability of this scaffold allows chemists to modify its structure to fine-tune its biological activity, making it a perpetual and multipurpose tool in the quest for new therapeutic agents. sigmaaldrich.com
Rationale for Advanced Research on 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one as a Molecular Building Block
Advanced research into specific derivatives like this compound stems from the therapeutic potential of closely related compounds, particularly in the area of metabolic diseases. A related small molecule, often referred to as 5-Amino-1MQ, has been identified as a potent inhibitor of the enzyme nicotinamide (B372718) N-methyltransferase (NNMT). peptidesciences.com
NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism. peptidesciences.com Elevated expression and activity of NNMT have been linked to obesity and type 2 diabetes. peptidesciences.comswolverine.com The enzyme is overexpressed in the white adipose tissue of obese individuals, where it slows down the metabolism of fat cells. livvnatural.com By inhibiting NNMT, molecules like 5-Amino-1MQ can increase intracellular levels of nicotinamide adenine (B156593) dinucleotide (NAD⁺), a key coenzyme for energy metabolism. This, in turn, enhances metabolic rate, promotes the burning of stored fat, and improves insulin (B600854) sensitivity. swolverine.comswolverine.com
The promising biological activity of NNMT inhibitors has spurred significant interest in the synthesis and evaluation of new molecular building blocks that can serve as a basis for these inhibitors. This compound represents such a building block. Its structure, featuring the dihydroquinolinone core with strategically placed amino and methyl groups, provides a key starting point for the synthesis of potential NNMT inhibitors and other bioactive molecules. The amino group, in particular, offers a versatile handle for further chemical modifications, allowing for the creation of derivatives with optimized properties.
Below are the computed chemical and physical properties of this compound.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N2O |
| Molecular Weight | 176.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | 697738-98-0 sigmaaldrich.com |
Overview of Key Research Areas and Objectives for this compound
The primary impetus for utilizing this compound in research is its potential as a scaffold for developing therapeutics that target metabolic and age-related diseases. The key research areas are directly linked to the function of the NNMT enzyme.
Key Research Areas:
Metabolic Disorders: The most prominent area of research is the development of small molecule NNMT inhibitors for the treatment of obesity and type 2 diabetes. peptidesciences.comnuutro.co.uk Studies on related compounds have shown that inhibiting NNMT can lead to a significant reduction in body weight, a decrease in the size of fat cells, and lower plasma cholesterol levels in animal models. nuutro.co.uk
Anti-Aging and Longevity: By inhibiting NNMT, NAD⁺ levels are increased, which in turn activates sirtuins. swolverine.com Sirtuins are a class of proteins that play a critical role in cellular health, DNA repair, and longevity. tucsonwellnessmd.com This positions the 5-amino-1-methylquinolinone scaffold as a promising candidate for developing anti-aging interventions. tucsonwellnessmd.com
Oncology: Enhanced NNMT expression has been observed in various types of cancer cells, suggesting a role in cancer progression. peptidesciences.com Therefore, developing inhibitors based on the this compound scaffold is a potential strategy for anticancer therapeutic development. peptidesciences.com
Muscle Health: Research has indicated that lowering NNMT expression can promote the regeneration of aged muscle cells and may be beneficial in treating muscular disorders like atrophy. peptidesciences.comnuutro.co.uk This opens up avenues for using derivatives of this compound to improve muscle repair and neuromuscular function. peptidesciences.com
Primary Research Objectives:
The overarching objective is to leverage the this compound structure to design and synthesize novel, potent, and selective NNMT inhibitors. Specific goals include:
Synthesizing libraries of derivatives by modifying the core structure to establish clear structure-activity relationships (SAR).
Optimizing the drug-like properties of these derivatives, such as membrane permeability and metabolic stability. nih.gov
Conducting preclinical studies to evaluate the efficacy of new compounds in models of obesity, diabetes, and aging.
Investigating the mechanism of action to fully understand how these molecules impact cellular metabolism and other biological pathways.
Properties
IUPAC Name |
5-amino-1-methyl-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-4H,5-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWIVBCJVMEXMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C(C=CC=C21)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Amino 1 Methyl 3,4 Dihydro 1h Quinolin 2 One and Its Analogues
Established Synthetic Routes to Dihydroquinolinone Core Structures
The formation of the quinolinone and dihydroquinolinone scaffold is achievable through a variety of well-established synthetic routes, many of which are named after their discoverers. These classical reactions provide the foundational chemistry for accessing this important class of heterocyclic compounds.
Classical Named Reactions in Quinolinone Synthesis
A plethora of named reactions have been developed over the years for the synthesis of quinolines and their derivatives. These methods often involve the condensation of anilines with various carbonyl-containing compounds followed by cyclization.
Gould-Jacobs Reaction: This reaction facilitates the preparation of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate. The process involves a condensation-substitution, followed by a 6-electron cyclization to form a 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in the 4-oxo form. Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline wikipedia.orgablelab.euwikipedia.org. The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position drugfuture.com. Microwave irradiation has been shown to significantly shorten reaction times and improve yields compared to conventional heating ablelab.eu.
Conrad-Limpach Synthesis: This method involves the condensation of anilines with β-ketoesters. Under kinetic control, 4-quinolones are formed, while thermodynamic conditions favor the formation of 2-quinolones wikipedia.org.
Friedländer Synthesis: This is a straightforward method for synthesizing substituted quinolines through the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group wikipedia.org.
Pfitzinger Reaction: Also known as the Pfitzinger-Borsche reaction, this method utilizes isatin and a carbonyl compound in the presence of a base to produce substituted quinoline-4-carboxylic acids wikipedia.orgmdpi.comresearchgate.net. The reaction proceeds through the hydrolysis of isatin to a keto-acid, followed by condensation with the carbonyl compound to form an imine, which then cyclizes and dehydrates wikipedia.orgmdpi.com.
Skraup Synthesis: This reaction synthesizes quinolines by heating aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene pharmaguideline.comwikipedia.orgacs.org. The reaction can be violent and is often conducted in the presence of ferrous sulfate to moderate it wikipedia.orgacs.org. The mechanism is thought to involve the dehydration of glycerol to acrolein, which then reacts with the aniline youtube.comnih.gov.
Doebner Reaction: This reaction involves the three-component condensation of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids wikipedia.orgresearchgate.net.
Doebner-Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds to react with anilines, typically in the presence of a Lewis or Brønsted acid, to form quinolines wikipedia.orgiipseries.org.
Combes Quinoline (B57606) Synthesis: This synthesis uniquely employs the condensation of anilines with β-diketones under acidic conditions to form 2,4-disubstituted quinolines iipseries.orgwikipedia.orgdrugfuture.com. The reaction proceeds via the formation of a Schiff base intermediate, followed by an acid-catalyzed ring closure wikipedia.org.
Riehm Quinoline Synthesis: This method involves the prolonged heating of arylamine hydrochlorides with ketones, sometimes with the addition of aluminum chloride or phosphorus pentachloride, to produce quinoline derivatives researchgate.net.
Knorr Quinoline Synthesis: This reaction converts β-ketoanilides into 2-hydroxyquinolines (2-quinolones) using a strong acid like sulfuric acid wikipedia.orgsciengine.com. Under certain conditions, the formation of 4-hydroxyquinolines can be a competing reaction wikipedia.org.
Niementowski Quinoline Synthesis: This reaction involves the condensation of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline derivatives wikipedia.orgdrugfuture.comwikipedia.orgresearchgate.net.
These classical methods are summarized in the table below:
| Reaction Name | Reactants | Product |
| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline |
| Conrad-Limpach | Aniline, β-ketoester | 2- or 4-Quinolone |
| Friedländer | o-Aminobenzaldehyde/ketone, α-Methylene carbonyl | Substituted Quinoline |
| Pfitzinger | Isatin, Carbonyl compound | Quinoline-4-carboxylic acid |
| Skraup | Aniline, Glycerol, Oxidizing agent | Quinoline |
| Doebner | Aniline, Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acid |
| Doebner-Miller | Aniline, α,β-Unsaturated carbonyl | Substituted Quinoline |
| Combes | Aniline, β-Diketone | 2,4-Disubstituted Quinoline |
| Riehm | Arylamine hydrochloride, Ketone | Substituted Quinoline |
| Knorr | β-Ketoanilide | 2-Hydroxyquinoline |
| Niementowski | Anthranilic acid, Ketone/Aldehyde | γ-Hydroxyquinoline |
Strategies for Dihydrogenation and Reduction in Quinolone Systems
The conversion of quinolones to their corresponding dihydro-derivatives is a crucial step in the synthesis of compounds like 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one. This is typically achieved through various reduction and hydrogenation techniques.
Catalytic Hydrogenation is a widely employed method for the reduction of the double bond in quinolone systems. This often involves the use of heterogeneous catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The choice of catalyst, solvent, and reaction conditions (temperature and pressure) can influence the selectivity and efficiency of the reduction.
Asymmetric Hydrogenation has emerged as a powerful tool for the enantioselective synthesis of chiral dihydroquinolinones. This approach utilizes chiral metal catalysts, often based on ruthenium, rhodium, or iridium, complexed with chiral ligands. These catalysts can effectively hydrogenate the prochiral double bond of a quinolone to yield a specific enantiomer of the dihydroquinolinone.
Transfer Hydrogenation offers an alternative to using gaseous hydrogen. In this method, a hydrogen donor molecule, such as formic acid, isopropanol, or ammonium formate, is used to transfer hydrogen to the quinolone in the presence of a transition metal catalyst. Cobalt-based catalysts have been shown to be effective for the selective transfer hydrogenation of quinolines to 1,2-dihydroquinolines using formic acid or ammonia borane as the hydrogen source wikipedia.orgpharmaguideline.comwikipedia.org. This method can be advantageous for its milder reaction conditions and avoidance of high-pressure hydrogenation equipment.
Targeted Synthesis of this compound
The synthesis of the specific target molecule, this compound, typically involves a multi-step sequence starting from a pre-formed dihydroquinolinone core. A common strategy is the introduction of a nitro group at the desired position, followed by its reduction to the corresponding amine.
Preparation of Nitro-Precursors (e.g., 1-methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one)
The synthesis of the nitro-precursor, 1-methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one, is a key step. This is generally achieved through the nitration of 1-methyl-3,4-dihydro-1H-quinolin-2-one. The nitration is an electrophilic aromatic substitution reaction where the position of the incoming nitro group is directed by the existing substituents on the benzene (B151609) ring. The amide group in the dihydroquinolinone ring is an activating group and an ortho-, para-director. Therefore, nitration typically yields a mixture of isomers, with the 6-nitro and 8-nitro derivatives being the major products.
The reaction is usually carried out using a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, need to be carefully controlled to avoid over-nitration and side reactions. The desired 6-nitro isomer can then be separated from the reaction mixture by techniques such as column chromatography or recrystallization.
Chemoselective Reductive Amination Protocols (e.g., Iron/Ammonium Chloride Reduction)
The final step in the synthesis of this compound is the chemoselective reduction of the nitro group of the precursor, 1-methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one. It is crucial that the reduction conditions are mild enough to selectively reduce the nitro group without affecting the carbonyl group of the lactam ring or other sensitive functional groups that may be present in the molecule.
A widely used and effective method for this transformation is the use of iron powder in the presence of an acidic medium , such as acetic acid or ammonium chloride in an aqueous solvent system researchgate.netnih.govrsc.org. The reaction involves the transfer of electrons from the metallic iron to the nitro group, leading to its reduction to the amine. The use of iron is advantageous due to its low cost, ready availability, and environmental friendliness.
The general procedure involves stirring the nitro-precursor with iron powder and ammonium chloride in a solvent mixture, such as ethanol and water, at elevated temperatures. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the iron salts are filtered off, and the product is extracted and purified. This method is known for its high chemoselectivity and generally provides good yields of the desired amino-dihydroquinolinone.
Modern and Sustainable Synthetic Approaches for Quinolinone Derivatives
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.
Microwave-Assisted Synthesis has emerged as a powerful tool in organic synthesis, including the preparation of quinolinone derivatives. Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purer products in shorter reaction times compared to conventional heating methods researchgate.netiipseries.orgdrugfuture.comrsc.orgsciencemadness.org. The Gould-Jacobs reaction, for instance, has been shown to be significantly more efficient under microwave conditions ablelab.eu.
Photocatalysis offers a green and sustainable approach to organic synthesis by utilizing visible light as a renewable energy source. Photocatalytic methods have been developed for the synthesis of dihydroquinolinones through the cyclization of N-arylacrylamides researchgate.net. These reactions often proceed under mild conditions and can be highly selective.
Ionic Liquids (ILs) are salts that are liquid at or near room temperature. They have gained attention as environmentally benign reaction media due to their low volatility, high thermal stability, and recyclability. Ionic liquids have been successfully employed as solvents and catalysts in the synthesis of quinoline derivatives, for instance, in the Friedländer annulation, promoting regiospecificity and proceeding under mild, catalyst-free conditions youtube.comresearchgate.netpreprints.orgnih.gov.
The development of these modern techniques provides more efficient and sustainable alternatives to traditional methods for the synthesis of this compound and its analogues.
Green Chemistry Principles: Microwave-Assisted, Solvent-Free, Catalyst-Free, and Green Solvent Reactions
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like dihydroquinolinones to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netwikipedia.org This technique has been successfully employed in the synthesis of quinoline derivatives, with some reactions showing excellent yields in a matter of minutes. researchgate.net
Solvent-Free Reactions: The elimination of volatile organic solvents is a cornerstone of green chemistry. Solvent-free or solid-state reactions reduce pollution, costs, and simplify purification processes. jmchemsci.comresearchgate.net Mechanochemical methods, such as ball milling, have been developed for the synthesis of polysubstituted 1,2-dihydroquinolines from anilines and alkyne esters under solvent-free conditions, offering mild reaction conditions and short reaction times. nih.gov One-pot solvent-free synthesis of dihydroquinazolinone derivatives has also been achieved using catalysts like SnCl₂·2H₂O, demonstrating high efficiency and simple work-up procedures. jmchemsci.com
Catalyst-Free Reactions: While catalysts are often essential for chemical transformations, their use can introduce issues of cost, toxicity, and removal from the final product. Developing catalyst-free synthetic routes is therefore highly desirable. Some photochemical cyclizations of N-arylacrylamides to produce dihydroquinolinones have been achieved without the need for a metal catalyst, using organic light-emitting molecules as photocatalysts. organic-chemistry.org
Green Solvent Reactions: When a solvent is necessary, the use of environmentally benign solvents such as water, ethanol, or ionic liquids is preferred. Aqueous systems have been utilized in the synthesis of quinoline derivatives, contributing to safer and more sustainable processes. researchgate.net
| Green Principle | Reaction | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Microwave-Assisted | Synthesis of quinoline derivatives | Microwave irradiation | Reduced reaction times, high yields | researchgate.net |
| Solvent-Free | Synthesis of 1,2-dihydroquinolines | Ball-milling, boron trifluoride, iodine | Mild conditions, short reaction time, feasible for large-scale synthesis | nih.gov |
| Catalyst-Free | Photoredox cyclization of N-arylacrylamides | Organic photocatalyst (4CzIPN), light | Avoids metal catalysts and additives | organic-chemistry.org |
Transition Metal-Catalyzed Syntheses (e.g., Palladium, Copper)
Transition metal catalysis is a powerful tool for the construction of complex organic molecules, and it has been extensively used in the synthesis of dihydroquinolinones. Palladium and copper are among the most versatile metals for these transformations.
Palladium-Catalyzed Syntheses: Palladium catalysts are widely employed for their ability to facilitate a variety of coupling and cyclization reactions. Palladium-catalyzed intramolecular cyclization of secondary amides is an efficient method for forming five-, six-, and seven-membered rings, including the dihydroquinolinone framework. organic-chemistry.org A notable example is the enantioselective synthesis of 3,4-dihydroquinolin-2-ones through a palladium-catalyzed decarboxylative [4+2]-cycloaddition, which proceeds with high enantioselectivity using a P-chiral phosphine ligand. thieme-connect.com Furthermore, palladium-catalyzed alkylarylation of acrylamides with unactivated alkyl halides has been developed for the synthesis of dihydroquinolinones. mdpi.com A rhodium/palladium/copper catalyst system has been utilized for an efficient one-pot synthesis of dihydroquinolinones through a conjugate-addition/amidation/amidation reaction sequence. organic-chemistry.org
Copper-Catalyzed Syntheses: Copper catalysts offer a more economical and sustainable alternative to palladium in some cases. An efficient copper-catalyzed one-pot sequential synthesis of alkenylated quinolinyl dihydroquinolinones has been reported, utilizing ketones, 1,3-cyclohexanediones, and benzyl alcohols. rsc.org This method is environmentally friendly and provides good to excellent yields. rsc.org Another copper-catalyzed protocol enables the rapid assembly of dihydroquinolinones from readily accessible isocyanides and O-benzoyl hydroxylamines. acs.org Copper has also been used to catalyze the tandem radical addition/cyclization of N-arylcinnamamides with benzyl hydrocarbons to synthesize dihydroquinolin-2(1H)-ones. mdpi.com
| Metal Catalyst | Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Palladium | Decarboxylative [4+2]-cycloaddition | 4-Vinyl benzoxazinanones and carboxylic acids | Enantioselective, high yields, good diastereoselectivity | thieme-connect.com |
| Palladium | Intramolecular cyclization | Secondary amides | Efficient formation of 5-, 6-, and 7-membered rings | organic-chemistry.org |
| Copper | Dehydrogenative cyclization/alkenylation | Ketones, 1,3-cyclohexanediones, benzyl alcohols | One-pot, environmentally friendly, good to excellent yields | rsc.org |
| Copper | Cascade reaction | Isocyanides and O-benzoyl hydroxylamines | Rapid assembly, moderate to good yields | acs.org |
Oxidative Annulation and C-H Bond Activation Strategies
Oxidative annulation and C-H bond activation are modern synthetic strategies that offer atom and step economy by forming new bonds through the direct functionalization of C-H bonds.
Oxidative Annulation: This approach involves the formation of a ring system through an oxidative process, often with the concomitant formation of new C-C or C-heteroatom bonds. Recent advancements in quinoline synthesis have highlighted the use of catalytic C-H bond activation and photo-induced oxidative cyclization. mdpi.com These methods often employ transition metal catalysts and an oxidant to facilitate the reaction. mdpi.com For instance, a convergent, catalytic asymmetric formal [4+2] annulation for the synthesis of dihydroquinolones has been developed. acs.orgacs.org
C-H Bond Activation: The direct activation and functionalization of C-H bonds is a highly attractive strategy in organic synthesis. Palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with allenoic acid esters has been established for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones with high regioselectivity. mdpi.com This approach relies on a directing group to facilitate the selective cleavage of a C-H bond. mdpi.com Similarly, rhodium(III)-catalyzed C-H activation has been used in the coupling of hydrazines with 3-methyleneoxetan-2-ones to provide 1,2-dihydroquinoline-3-carboxylic acids. organic-chemistry.org The oxidation of inert sp³ C-H bonds of tetrahydroisoquinolines to form isoquinolin-1-ones has also been achieved through a C-H activation relay (CHAR) process. rsc.org
Multicomponent Reaction (MCR) Approaches (e.g., Povarov reaction, Gewald reaction, Ugi reaction)
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product that incorporates most of the atoms of the starting materials.
Povarov Reaction: The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene to form tetrahydroquinolines. nih.goveurekaselect.com This reaction can be performed as a one-pot, three-component reaction involving an aniline, an aldehyde, and an alkene, often catalyzed by a Lewis acid. eurekaselect.comresearchgate.net The Povarov reaction is a versatile tool for the synthesis of highly functionalized tetrahydroquinoline derivatives. nih.goveurekaselect.comresearchgate.net Mechanochemical aza-vinylogous Povarov reactions have been developed for the synthesis of highly functionalized 1,2,3,4-tetrahydroquinolines in a solvent-less environment. nih.gov
Gewald Reaction: The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org While the primary product is a thiophene derivative, the functional groups introduced can serve as handles for further transformations to construct other heterocyclic systems. The application of microwave-assisted organic synthesis has been explored for the Gewald reaction to improve reaction times. derpharmachemica.com
Ugi Reaction: The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.orgorganic-chemistry.org This reaction is known for its high atom economy and the ability to generate a wide diversity of products. wikipedia.orgfrontiersin.org The Ugi reaction products can undergo subsequent post-cyclization modifications to yield various heterocyclic structures. frontiersin.org While direct synthesis of dihydroquinolinones via a standard Ugi reaction is not common, the versatile products can serve as precursors for their synthesis through subsequent cyclization strategies.
| Reaction | Components | Product Type | Key Advantages | Reference |
|---|---|---|---|---|
| Povarov Reaction | Aniline, Aldehyde, Alkene | Tetrahydroquinolines | High convergence, access to complex structures | nih.goveurekaselect.comresearchgate.net |
| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Sulfur | 2-Aminothiophenes | Builds highly functionalized thiophene rings | wikipedia.orgorganic-chemistry.org |
| Ugi Reaction | Ketone/Aldehyde, Amine, Isocyanide, Carboxylic Acid | Bis-amides | High atom economy, high diversity | wikipedia.orgorganic-chemistry.orgfrontiersin.org |
Asymmetric and Stereoselective Synthesis of Dihydroquinolinone Frameworks
The development of asymmetric and stereoselective methods for the synthesis of dihydroquinolinones is of great importance, as the biological activity of these compounds often depends on their stereochemistry.
Enantioselective Alkylation and Reductive Cyclization Strategies
Enantioselective Alkylation: This strategy involves the introduction of a chiral center at a specific position of the dihydroquinolinone scaffold through an enantioselective alkylation reaction. While direct enantioselective alkylation of a pre-formed dihydroquinolinone can be challenging, alternative approaches involve the asymmetric synthesis of precursors that are then cyclized.
Reductive Cyclization: Reductive cyclization of prochiral precursors is a powerful method for constructing chiral dihydroquinolinones. For example, the reductive cyclization of 2-nitrochalcones under catalytic hydrogenation conditions can produce tetrahydroquinolines, with the solvent playing a crucial role in selectivity. nih.gov Another approach involves the reductive cyclization of α-halo-ortho-alkenyl anilides. Radical cyclizations of enantioenriched precursors of these compounds have been shown to proceed with exceptionally high transfer of axial chirality to the new stereocenter of the 3,4-dihydroquinolin-2-one products, often with greater than 95% fidelity. nih.govacs.org
Application of Chiral Phase-Transfer Catalysis in Dihydroquinolinone Synthesis
Chiral phase-transfer catalysis is a valuable technique for asymmetric synthesis, where a chiral catalyst facilitates the transfer of a reactant from one phase to another, enabling an enantioselective reaction to occur. This methodology has been applied to the synthesis of chiral heterocycles. For instance, cinchona alkaloid-derived quaternary ammonium salts have been used as phase-transfer catalysts in the enantioselective synthesis of benzoindolizidines through a domino intramolecular aza-Michael addition/alkylation. researchgate.net While direct application to this compound is not explicitly detailed in the provided context, the principles of chiral phase-transfer catalysis are applicable to the asymmetric synthesis of the broader dihydroquinolinone class. Brønsted acid-catalyzed enantioselective intramolecular Michael addition has been successfully used for the synthesis of 2-aryl-substituted 2,3-dihydroquinolin-4-ones, achieving good enantioselectivities. researchgate.netresearchgate.net
| Strategy | Methodology | Key Features | Reference |
|---|---|---|---|
| Reductive Cyclization | Radical cyclization of enantioenriched α-halo-ortho-alkenyl anilides | High transfer of axial chirality (>95%), high yields | nih.govacs.org |
| Chiral Catalysis | Brønsted acid-catalyzed intramolecular aza-Michael addition | Enantioselective synthesis of 2-aryl-2,3-dihydroquinolin-4-ones, good enantioselectivities | researchgate.netresearchgate.net |
Chemical Reactivity and Derivatization Studies of 5 Amino 1 Methyl 3,4 Dihydro 1h Quinolin 2 One
Functionalization of the Amino Group: Acylation, Alkylation, and Arylation
The primary amino group at the C-5 position of the quinolinone ring is a prime site for nucleophilic attack, enabling straightforward acylation, alkylation, and arylation reactions. These transformations are fundamental for modifying the compound's properties and for introducing functionalities necessary for subsequent synthetic steps.
Acylation reactions typically involve treating the aminoquinolinone with acylating agents such as acid chlorides or anhydrides under basic conditions. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable amide derivative.
Alkylation introduces alkyl groups onto the amino moiety. This is commonly achieved by reacting the starting material with alkyl halides. The reaction follows an SN2 mechanism, where the amino group acts as the nucleophile. The degree of alkylation (mono- vs. di-alkylation) can often be controlled by adjusting the stoichiometry of the reactants and the reaction conditions.
Arylation of the amino group, leading to the formation of a diarylamine linkage, can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method involves reacting the aminoquinolinone with an aryl halide in the presence of a palladium or copper catalyst and a suitable base.
| Reaction Type | Reagent Class | Functional Group Introduced |
| Acylation | Acid Chlorides, Anhydrides | Acyl (-COR) |
| Alkylation | Alkyl Halides | Alkyl (-R) |
| Arylation | Aryl Halides | Aryl (-Ar) |
Cyclization Reactions Leading to Fused Polycyclic Heterocyclic Systems
The strategic positioning of the amino group on the quinolinone core allows for its participation in a variety of cyclization reactions, yielding complex, fused polycyclic heterocyclic systems. These reactions are crucial for building molecular complexity and accessing novel scaffolds with potential biological activities.
Pyrazolopyridone and Pyrazolopyrimidine Formation
The synthesis of fused pyrazole (B372694) systems is a common strategy in heterocyclic chemistry. For instance, derivatized amino pyrazoles can undergo cyclization to form pyrazolopyridones. This can be achieved through hydrolysis and chloroacetylation of a suitably functionalized precursor, followed by cyclization to yield the fused pyridone ring.
Furthermore, condensation of an aminopyrazole derivative with formamide (B127407) can lead to the formation of a pyrazolopyrimidine system. tandfonline.com Alternatively, reaction with triethyl orthoformate produces an intermediate that can be condensed with hydrazine (B178648) to furnish an aminopyrazolopyrimidine. tandfonline.com These reactions highlight the utility of the amino group in constructing fused six-membered rings.
Pyrrolylpyrazole and Pyrazolopyrrolizine Synthesis
The construction of fused five-membered rings has also been explored. Condensation of an amino-pyrazole attached to the quinolinone scaffold with 2,5-dimethoxytetrahydrofuran (B146720) results in the formation of a pyrrolylpyrazole derivative. tandfonline.com This intermediate can then undergo an intramolecular cyclization, often promoted by an acid catalyst like polyphosphoric acid (PPA), to yield a pyrazolopyrrolizine system, a tricyclic fused structure. tandfonline.com
Formation of Thiazole (B1198619) and Oxazole (B20620) Rings
The synthesis of thiazole and oxazole rings typically involves the reaction of a substrate containing a thioamide or amide functionality with an α-halocarbonyl compound, a process known as the Hantzsch thiazole synthesis. wikipedia.org While direct synthesis from 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one requires prior functionalization to introduce the necessary reactive groups, the amino group serves as a synthetic handle to build these precursors. For example, the amino group can be converted into a thioamide, which can then be cyclized to form the thiazole ring.
Synthesis of Pyrazolopyrimidinethiones and Pyrazolothiazaphosphinines
More complex heterocyclic systems can also be accessed. Treating a precursor containing a pyrazolyl isothiocyanate group—derived from the amino group's reaction with thiophosgene—with various reagents can lead to cyclization, forming pyrazolopyrimidinethiones. tandfonline.com Additionally, the reaction of a suitable pyrazole derivative with Lawesson's reagent, a thionating agent, can result in the formation of a novel pyrazolothiazaphosphinine ring system, which contains both sulfur and phosphorus in the newly formed ring. tandfonline.com
| Fused System | Key Reagents/Reaction |
| Pyrazolopyridone | Chloroacetylation, cyclization |
| Pyrazolopyrimidine | Formamide or Triethyl orthoformate/Hydrazine |
| Pyrrolylpyrazole | 2,5-Dimethoxytetrahydrofuran |
| Pyrazolopyrrolizine | Intramolecular cyclization (PPA) |
| Pyrazolopyrimidinethione | Thiophosgene, cyclization |
| Pyrazolothiazaphosphinine | Lawesson's reagent |
Condensation Reactions and Schiff Base Chemistry
The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). mdpi.com This reaction involves the nucleophilic addition of the amino group to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (azomethine group). mdpi.com
The formation of Schiff bases is a versatile method for introducing a wide range of substituents onto the quinolinone scaffold, as the properties of the resulting imine can be tuned by varying the structure of the carbonyl compound used. These reactions are typically carried out by refluxing the reactants in a suitable solvent, such as methanol (B129727) or ethanol. mdpi.com The resulting Schiff bases are often crystalline solids and can serve as intermediates for further synthetic transformations or be evaluated for their own biological and photophysical properties. mdpi.com
Synthesis of Urea (B33335) and Thiourea (B124793) Derivatives
The presence of a primary aromatic amino group at the C-5 position makes this compound an ideal substrate for the synthesis of urea and thiourea derivatives. nih.govrsc.org This transformation is a common strategy in medicinal chemistry to generate compounds with a wide range of biological activities. nih.gov
The synthesis is typically achieved through the nucleophilic addition of the 5-amino group to the electrophilic carbon of an isocyanate or an isothiocyanate. The reaction proceeds readily, often at room temperature or with gentle heating in an appropriate solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF), to yield the corresponding N,N'-disubstituted urea or thiourea. The general reaction is illustrated below:
Reaction Scheme: Reaction of this compound with isocyanates (X=O) or isothiocyanates (X=S).

The selection of the R-group on the isocyanate or isothiocyanate allows for the introduction of diverse functionalities, enabling the modulation of the resulting molecule's physicochemical properties.
Table 1: Examples of Urea and Thiourea Derivative Synthesis
| Entry | Reagent | R-Group | Product (X=O or S) |
|---|---|---|---|
| 1 | Phenyl isocyanate | Phenyl | 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)-3-phenylurea |
| 2 | 4-Chlorophenyl isocyanate | 4-Chlorophenyl | 1-(4-Chlorophenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)urea |
| 3 | Phenyl isothiocyanate | Phenyl | 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)-3-phenylthiourea |
Claisen-Schmidt Condensation for Chalcone Analogues
While the term Claisen-Schmidt condensation traditionally refers to the reaction between an enolizable ketone and a non-enolizable aldehyde, a related and highly relevant reaction for the this compound scaffold is the Knoevenagel condensation. This reaction involves the active methylene (B1212753) group at the C-3 position of the quinolinone ring.
The protons on the C-3 carbon are acidic due to their position alpha to the carbonyl group. In the presence of a base (like piperidine (B6355638) or sodium ethoxide) or acid catalyst, this position can be deprotonated to form an enolate or enol, which then acts as a nucleophile. This nucleophile can attack the electrophilic carbonyl carbon of various aromatic aldehydes. Subsequent dehydration of the resulting aldol-type intermediate leads to the formation of a C-3 substituted benzylidene derivative. These products, featuring an α,β-unsaturated carbonyl system, are structural analogues of chalcones.
Reaction Scheme: Knoevenagel-type condensation of this compound with an aromatic aldehyde.

This reaction provides a direct method for C-C bond formation at the C-3 position, introducing a conjugated system that extends the chromophore of the molecule.
Table 2: Potential Chalcone Analogues via Condensation
| Entry | Aromatic Aldehyde | Ar-Group | Product Name |
|---|---|---|---|
| 1 | Benzaldehyde | Phenyl | 5-Amino-3-benzylidene-1-methyl-3,4-dihydro-1H-quinolin-2-one |
| 2 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 5-Amino-3-(4-methoxybenzylidene)-1-methyl-3,4-dihydro-1H-quinolin-2-one |
| 3 | 4-Nitrobenzaldehyde | 4-Nitrophenyl | 5-Amino-1-methyl-3-(4-nitrobenzylidene)-3,4-dihydro-1H-quinolin-2-one |
Ring Opening and Recyclization Reactions of Quinolinone Scaffolds
The 3,4-dihydro-1H-quinolin-2-one core contains a lactam (cyclic amide) functionality. Amides are generally stable but can undergo hydrolysis under forcing conditions, typically in the presence of strong acids or bases with heating. This reaction results in the cleavage, or opening, of the heterocyclic ring.
Under acidic or basic hydrolysis, the amide bond in this compound would break to yield the corresponding γ-amino acid: 4-(methylamino)-3-(2-aminophenyl)butanoic acid.
Reaction Scheme: Hydrolytic ring-opening of the quinolinone scaffold.

The resulting amino acid intermediate possesses multiple reactive sites, making it a potential precursor for recyclization into different heterocyclic systems. For example, under specific conditions, intramolecular condensation between the carboxylic acid and one of the amino groups could potentially lead to the formation of new ring systems, although such transformations would require careful selection of reagents and reaction conditions to control the regioselectivity of the cyclization.
Electrophilic and Nucleophilic Substitution Reactions on the Quinolone Core
The aromatic portion of the this compound ring is susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction is primarily governed by the directing effects of the substituents on the benzene (B151609) ring.
The 5-amino group is a powerful activating group and is ortho-, para-directing. The fused amide ring, specifically the amide nitrogen and carbonyl group, has a more complex influence but is generally considered deactivating toward electrophilic attack on the aromatic ring. The dominant directing effect comes from the highly activating amino group. Therefore, incoming electrophiles are expected to add at the positions ortho and para to the amino group, which are the C-6 and C-8 positions.
Reaction Scheme: Predicted regioselectivity of electrophilic aromatic substitution (E = Electrophile).

Typical electrophilic substitution reactions such as halogenation (with Br₂ or Cl₂), nitration (with HNO₃/H₂SO₄), and sulfonation (with SO₃/H₂SO₄) would be expected to yield a mixture of 6- and 8-substituted products.
Table 3: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile (E+) | Major Products |
|---|---|---|
| Bromination | Br+ | 5-Amino-6-bromo-1-methyl-3,4-dihydro-1H-quinolin-2-one and 5-Amino-8-bromo-1-methyl-3,4-dihydro-1H-quinolin-2-one |
| Nitration | NO₂+ | 5-Amino-1-methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one and 5-Amino-1-methyl-8-nitro-3,4-dihydro-1H-quinolin-2-one |
Nucleophilic aromatic substitution on the quinolone core is generally not feasible as the aromatic ring lacks a suitable leaving group and is electron-rich due to the amino substituent. Such reactions would only become possible if a good leaving group (e.g., a halogen or a diazonium salt formed from the 5-amino group) is first introduced onto the ring.
Spectroscopic Characterization and Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental ¹H, ¹³C, or ¹⁵N NMR data for 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one has been found in the reviewed literature. Comprehensive assignment of proton and carbon signals, as well as the analysis of through-bond and through-space correlations using 2D NMR techniques like COSY, TOCSY, HSQC, and HMBC, awaits primary experimental investigation.
Mass Spectrometry (MS)
Specific High-Resolution Mass Spectrometry (HRMS-ESI) data, which would confirm the molecular formula, and analyses of the compound's fragmentation patterns are not available in published sources.
Infrared (IR) Spectroscopy
There are no published IR spectra for this compound. Such data would be crucial for identifying its characteristic functional groups, including the amine (N-H), amide carbonyl (C=O), and aromatic C-H vibrations.
X-ray Crystallography
A search for crystallographic information has found no evidence of a solved single-crystal X-ray structure for this compound. Definitive three-dimensional characterization and the analysis of its intermolecular interactions in the solid state remain undetermined.
UV-Visible Spectroscopy for Electronic Transitions and Photophysical Properties
Ultraviolet-visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions and photophysical characteristics of organic molecules. In the case of this compound, this method would provide critical insights into the molecule's absorption of light and the subsequent electronic excitation processes. However, a comprehensive review of the scientific literature reveals a notable absence of specific experimental UV-Visible spectroscopic data for this particular compound.
While research has been conducted on various quinoline (B57606) and quinolinone derivatives, direct experimental values for the absorption maxima (λmax), molar absorptivity (ε), and detailed photophysical properties such as quantum yields and fluorescence lifetimes for this compound are not publicly available.
For context, studies on structurally related compounds, such as other amino-substituted quinolinones, indicate that the position of the amino group and other substituents on the quinolinone ring system significantly influences the electronic absorption spectra. The electronic transitions in such molecules are typically π → π* and n → π* transitions associated with the aromatic system and the carbonyl group. The presence of the amino group, a strong electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinolinone core, due to the extension of the conjugated system and the increased electron density.
Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are commonly used to predict the electronic absorption spectra of novel compounds. Such computational approaches could provide theoretical λmax values and insights into the nature of the electronic transitions for this compound. However, without experimental data for validation, these theoretical predictions remain speculative.
The photophysical properties, including fluorescence, are also highly dependent on the molecular structure. For many quinolinone derivatives, fluorescence is a key characteristic, with the emission wavelength and quantum yield being sensitive to the substitution pattern and the solvent environment. The amino group in the 5-position of the target compound would be expected to play a significant role in its potential fluorescent properties.
Due to the current lack of specific experimental data for this compound, a detailed analysis of its UV-Visible spectrum and photophysical properties cannot be provided at this time. Further experimental investigation is required to elucidate these important molecular characteristics.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, offering a window into the electronic structure and energetic properties of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electron distribution and geometry of a molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. For 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one, a DFT calculation would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms—the one with the lowest potential energy. The result is a precise set of bond lengths, bond angles, and dihedral angles.
Following optimization, DFT is used to analyze the electronic structure. This includes calculating the distribution of electron density, determining atomic charges, and understanding the nature of chemical bonds. For instance, the analysis would reveal the electron-donating effect of the amino (-NH2) group and the influence of the methyl (-CH3) group on the electron distribution across the quinolinone ring system. Such calculations on related aminoquinolines have been performed using various basis sets, such as 6-31G** and 6-311++G**, to achieve a balance between accuracy and computational cost.
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. It is calculated from the optimized geometry and is crucial for predicting how a molecule will interact with other chemical species. The MEP map is color-coded: regions of negative potential (typically red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.
For this compound, an MEP map would likely show a region of high electron density (red) around the carbonyl oxygen and the amino group, identifying them as primary sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atoms of the amino group and potentially those on the aromatic ring would exhibit a positive potential (blue), indicating their electrophilic character.
Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron donor, while the LUMO acts as the electron acceptor in chemical reactions. The spatial distribution of these orbitals indicates where the molecule is most likely to react.
An FMO analysis of this compound would identify the location of the HOMO and LUMO. The HOMO would likely be concentrated on the electron-rich aromatic ring and the amino group, signifying the nucleophilic character of this part of the molecule. The LUMO would likely be distributed over the carbonyl group and the fused ring system, indicating the electrophilic sites.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. Molecules with larger energy gaps are generally more stable and less reactive.
Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO energy gap (η ≈ (E_LUMO - E_HOMO) / 2). A molecule with a large energy gap is considered "hard," while one with a small gap is "soft."
Electronegativity (χ) : This describes the ability of a molecule to attract electrons.
Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons, acting as an electrophile.
Calculating these descriptors for this compound would provide a quantitative measure of its stability and propensity to engage in electrophilic or nucleophilic reactions.
Note: Due to the absence of specific computational studies for this compound in the available literature, a data table for global reactivity descriptors cannot be generated.
Simulation of Spectroscopic Data (IR, NMR) and Comparison with Experimental Results
Computational methods, particularly DFT, are highly effective at predicting spectroscopic data. By calculating the vibrational frequencies of a molecule from its optimized geometry, a theoretical Infrared (IR) spectrum can be generated. Similarly, by calculating the magnetic shielding of atomic nuclei, theoretical Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) can be simulated.
For this compound, a simulated IR spectrum would predict the positions of key vibrational modes, such as the C=O stretch of the lactam, the N-H stretches of the amino group, and the C-H stretches of the aromatic and aliphatic portions. Theoretical NMR calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. These predicted spectra are invaluable for interpreting and assigning peaks in experimentally measured spectra, helping to confirm the molecule's structure. For example, studies on the related compound 4-amino-2-methylquinoline have shown good agreement between experimental and DFT-calculated vibrational frequencies.
Note: As no specific computational or experimental spectroscopic studies for this compound were found, a comparative data table of simulated vs. experimental results cannot be provided.
Mechanistic Studies of Reactions Involving this compound (e.g., Regioselectivity, Transition States)
Theoretical chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the energy of transition states—the high-energy structures that exist at the peak of the reaction energy barrier.
A mechanistic study involving this compound, such as an electrophilic aromatic substitution, would use DFT to model the reaction pathway. The calculations would help determine the regioselectivity—that is, which position on the aromatic ring is most likely to be attacked by an electrophile. By comparing the energies of the transition states for attack at different positions, the most favorable reaction pathway can be identified. The presence of the activating amino group would strongly direct electrophiles to the ortho and para positions relative to it. Computational analysis would quantify this preference and provide a detailed understanding of the electronic factors that govern the reaction's outcome. Studies on the synthesis of various dihydroquinolinone derivatives often propose mechanisms involving intermediates like Knoevenagel adducts or Michael adducts, which could be rigorously investigated and validated using these computational methods.
Adsorption Phenomena and Surface Interactions (Theoretical Models)
Theoretical and computational investigations into the adsorption phenomena and surface interactions of this compound are not extensively available in the current scientific literature. While computational methods are widely used to model the adsorption of organic molecules on various surfaces, particularly in fields like corrosion inhibition and materials science, specific studies focusing on this compound are scarce.
Generally, theoretical models for similar organic compounds involve quantum chemical calculations, such as Density Functional Theory (DFT), to understand the interaction between the molecule and a surface. These models can predict adsorption energies, identify the active sites for adsorption, and elucidate the nature of the chemical bonds formed. For quinoline (B57606) derivatives, studies have shown that the nitrogen and oxygen atoms, along with the π-electrons of the aromatic ring, are often the primary sites for interaction with metal surfaces. Molecular dynamics (MD) simulations are also employed to model the adsorption process over time and under various environmental conditions, providing insights into the formation and stability of the adsorbed layer. However, without specific research on this compound, any discussion remains speculative and based on analogies to related structures.
Prediction of Non-Linear Optical (NLO) Properties
The non-linear optical (NLO) properties of organic molecules are of significant interest for their potential applications in optoelectronics, including optical switching and data storage. Computational chemistry, particularly DFT, has become a powerful tool for predicting and understanding the NLO response of novel materials. While direct computational studies on this compound are limited, research on analogous dihydroquinolinone and other quinoline derivatives provides valuable insights into the potential NLO characteristics of this compound.
Theoretical investigations of similar molecular structures often focus on calculating the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of these parameters is indicative of the NLO response of the molecule. For instance, studies on other quinoline derivatives have demonstrated that the presence of electron-donating groups (like the amino group in the target compound) and electron-accepting groups can significantly enhance the hyperpolarizability.
A computational study on new isostructural halogenated dihydroquinolinones highlighted the role of substituents and the crystalline environment on the third-order nonlinear susceptibility (χ(3)). rsc.org The findings from this research suggest that dihydroquinolinone derivatives are promising candidates for NLO materials. rsc.org
In another theoretical investigation, the NLO properties of 2-amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile were studied in various solvents using DFT. researchgate.net The calculations revealed that the first hyperpolarizability of the molecule increased with the polarity of the solvent, indicating a significant solvent effect on the NLO response. researchgate.net
The general approach in these computational studies involves:
Optimization of the molecular geometry using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
Calculation of the electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap is often associated with a larger NLO response.
Computation of the dipole moment, polarizability, and hyperpolarizability tensors.
The presence of the amino group (an electron donor) and the carbonyl group (an electron acceptor) within the π-conjugated system of this compound suggests that it may possess notable NLO properties due to intramolecular charge transfer.
Table 1: Calculated NLO Properties of a Related Dihydrobenzo[h]quinoline Derivative in Different Solvents
| Solvent | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (esu) |
| Gas Phase | 10.34 | 2.68 x 10-29 |
| CCl4 | 14.70 | 5.28 x 10-29 |
| Chloroform | 15.65 | 5.92 x 10-29 |
| Acetone | 18.25 | 7.42 x 10-29 |
| DMSO | 18.82 | 7.78 x 10-29 |
| Water | 19.16 | 7.99 x 10-29 |
Data adapted from a study on 2-amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile. researchgate.net
This data illustrates the significant influence of the surrounding medium on the NLO properties of a similar molecular scaffold. Theoretical modeling thus provides a crucial predictive tool for identifying and designing novel quinolinone-based NLO materials. Further computational studies specifically targeting this compound would be necessary to quantify its NLO potential accurately.
Advanced Applications and Interdisciplinary Research Leveraging Dihydroquinolinones
Role as a Versatile Small Molecule Scaffold and Building Block in Organic Synthesis
The 3,4-dihydro-2(1H)-quinolinone skeleton is a valuable scaffold in organic synthesis, serving as a foundational structure for the creation of more complex and often biologically active molecules. mdpi.comresearchgate.net Its importance has spurred the development of numerous synthetic methodologies to access this core structure and its derivatives. mdpi.com The dihydroquinolinone framework is a key component in a number of bioactive natural products and has been utilized as a starting point for the synthesis of various therapeutic agents. researchgate.nettandfonline.com
The reactivity of the dihydroquinolinone core allows for a variety of chemical transformations, making it a versatile building block. For instance, the aromatic ring can undergo electrophilic substitution reactions, while the lactam moiety offers sites for N-alkylation and modifications at the α- and β-positions to the carbonyl group. These characteristics enable the construction of a diverse library of compounds with a wide range of biological activities. The synthesis of the dihydroquinolinone skeleton itself can be achieved through various catalytic annulation reactions of α,β-unsaturated N-arylamides, including electrophilic cyclization, radical-initiated cyclization, and photochemical cyclization. mdpi.com
The strategic importance of this scaffold is highlighted by its presence in compounds with applications as antibiotics, and anticancer and antiviral agents. researchgate.net Therefore, the development of synthetic routes to dihydroquinolinones and their subsequent use as building blocks are active areas of research, providing opportunities for the discovery of novel bioactive molecules. mdpi.com
Applications in Materials Science: Development of Polymers, Dyes, and Optoelectronic Materials
The quinoline (B57606) scaffold, including its dihydro- and quinolinone derivatives, possesses inherent photophysical properties that make it an attractive candidate for applications in materials science. These properties, which can be fine-tuned through chemical modification, have led to the development of novel polymers, dyes, and optoelectronic materials.
Quinoline derivatives are utilized in the manufacture of dyes, particularly disperse dyes for polyester fabrics. nih.govafirm-group.com The chromophoric nature of the quinoline ring system allows for the creation of colored compounds. While some cyanine dyes have historically been based on quinoline derivatives, their use has become less common. afirm-group.com The investigation of quinoline-based compounds in textiles is also a matter of public health and environmental concern, as some derivatives are skin irritants or potential carcinogens and can be released into wastewater during manufacturing processes. nih.gov
In the realm of optoelectronics, the development of stable and tunable polycyclic aromatic compounds is crucial. chemrxiv.org Quinoline and its derivatives are being explored for their potential in this area. Research into π-expanded indoloindolizines, which merge indole and indolizine moieties, has demonstrated a pathway for creating stable, tunable organic materials with vivid colors and fluorescence across the visible spectrum. chemrxiv.org These characteristics make them promising for applications in optoelectronic devices. chemrxiv.org The design of dyes based on quinoline and quinoxaline skeletons has also been pursued for applications as visible light photoinitiators in polymerization reactions. nih.gov
Advanced Analytical Chemistry Applications: Derivatization Agents for Enhanced Detection and Separation
In analytical chemistry, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC), derivatization is a key strategy to enhance the detection and separation of analytes. nih.govlibretexts.org This process involves chemically modifying a compound to produce a new compound with properties more suitable for analysis, such as improved volatility, thermal stability, or detector response. libretexts.org
Quinoline-based reagents have been developed for this purpose. For instance, 2-hydrazinoquinoline (HQ) has been explored as a novel derivatization agent for the simultaneous analysis of carboxylic acids, aldehydes, and ketones using Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov The derivatization with HQ enhances the chromatographic performance and detectability of these small molecules in biological samples. nih.gov
Furthermore, new chiral derivatizing reagents based on the quinoline scaffold have been synthesized to facilitate the enantioseparation of racemic compounds. asianpubs.org These reagents react with the target analytes to form diastereomers, which can then be separated using standard chromatographic techniques. The development of such reagents is crucial for the analysis of chiral drugs, like β-blockers, where one enantiomer may have a different pharmacological or toxicological profile than the other. asianpubs.org The use of quinoline-based derivatizing agents, coupled with computational tools like Density Functional Theory (DFT) for understanding separation mechanisms, represents a significant advancement in analytical methodology. asianpubs.org
Corrosion Inhibition Studies: Investigation of Adsorption Mechanisms and Efficiency (Theoretical and Electrochemical Aspects)
Quinoline and its derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. icrc.ac.irresearchgate.netresearchgate.net Their inhibitory action is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. icrc.ac.ir
The adsorption process is influenced by the electronic structure of the quinoline molecule, including the presence of heteroatoms (nitrogen and, in some derivatives, oxygen) with lone pairs of electrons and the π-electrons of the aromatic system. These features facilitate the interaction of the inhibitor molecules with the vacant d-orbitals of the metal atoms. The adsorption can occur through both physical (electrostatic) and chemical (chemisorption) mechanisms. icrc.ac.ir
Theoretical Studies: Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to correlate the molecular structure of quinoline derivatives with their inhibition efficiency. icrc.ac.irresearchgate.netdntb.gov.ua These studies provide insights into parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the dipole moment, which are indicative of the molecule's reactivity and its ability to adsorb on the metal surface. icrc.ac.irdntb.gov.ua
Electrochemical Studies: Electrochemical techniques, including potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS), are used to experimentally evaluate the performance of these inhibitors. derpharmachemica.comekb.egresearchgate.net Potentiodynamic polarization studies can determine whether an inhibitor acts on the anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions (mixed-type). researchgate.net EIS provides information about the resistance of the protective film and the charge transfer resistance at the metal-solution interface. ekb.egnih.gov An increase in charge transfer resistance and a decrease in the double-layer capacitance upon the addition of the inhibitor are indicative of the formation of a protective adsorbed layer. ekb.eg
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Technique |
|---|---|---|---|---|---|
| 2-((6-Methyl-2-ketoquinolin-3-yl)methylene) hydrazinecarbothioamide (MKMHCT) | Mild Steel | 1 M HCl | 0.005 M | 95.84 | Gravimetric |
| 3-(4-bromostyryl)-1-((8-hydroxyquinolin-5-yl) (BrSQX) | Mild Steel | 1 M HCl | 10⁻³ M | 89 | Electrochemical |
| 3-(4-methylstyryl)-1-((8-hydroxyquinolin-5-yl) (MeSQX) | Mild Steel | 1 M HCl | 10⁻³ M | 92 | Electrochemical |
Development of Fluorescent Probes and Sensors based on Quinolinone Scaffolds
The inherent fluorescence of the quinoline ring system makes it a valuable platform for the development of fluorescent probes and sensors for the detection of various analytes, including metal ions and biologically important molecules. nih.govmdpi.com The photophysical properties of these probes can be modulated by introducing different functional groups onto the quinoline scaffold, leading to changes in fluorescence intensity or wavelength upon binding to the target analyte. mdpi.com
Several mechanisms can be employed in the design of these sensors, including Photoinduced Electron Transfer (PET), which often results in fluorescence quenching that is "turned on" upon analyte binding. mdpi.com The design of these sensors often involves a fluorophore (the quinoline moiety) and a recognition site (a chelating group) that selectively binds to the target. mdpi.com
For example, fluorescent sensors based on the 1H-pyrazolo[3,4-b]quinoline skeleton have been synthesized for the detection of inorganic cations such as Li⁺, Na⁺, Ba²⁺, Mg²⁺, and Ca²⁺. nih.gov Another sensor based on a similar scaffold with a dipicolylamine recognition unit has shown high sensitivity and selectivity for Zn²⁺ ions, which are crucial in many biological processes. mdpi.com The detection mechanism involves the suppression of PET upon complexation with the metal ion, leading to a significant enhancement of fluorescence. mdpi.com These sensors have been successfully applied for the detection of zinc ions in eukaryotic cells. mdpi.com
More recently, a fluorescent sensor based on a boron-difluoride complex with an aza-boron-diquinomethene (aza-BODIQ) core has been developed for the detection of the nerve agent sarin in the gas phase. chemistryviews.org The interaction of the sensor with sarin leads to a distinct color change and a shift in the emission spectrum, allowing for highly sensitive and selective detection with a very low detection limit. chemistryviews.org
Exploration in Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. libretexts.org These interactions are fundamental to processes like molecular recognition and self-assembly. frontiersin.org The quinoline scaffold, with its aromatic system and nitrogen heteroatom, is well-suited for participating in such interactions, making it a target for exploration in supramolecular chemistry.
The self-assembly of coordination frameworks is an active area of research, where organic ligands and metal ions combine to form well-defined architectures. nih.gov A novel class of supramolecular coordination assemblies has been developed using organometallic linkers based on metalated quinonoid and thioquinonoid complexes. nih.gov These assemblies exhibit unique structural features, including short π-π and metal-metal interactions, which could lead to materials with interesting electronic and photophysical properties. nih.gov
Furthermore, the principles of supramolecular chemistry have been applied to catalysis. For instance, the asymmetric synthesis of functionalized chiral tetrahydroquinolines has been achieved through supramolecular organocatalysis, demonstrating how non-covalent interactions can be used to control stereoselectivity in chemical reactions. While this example involves the related tetrahydroquinoline scaffold, it highlights the potential for applying similar strategies to dihydroquinolinone systems.
The ability of the quinoline ring to engage in various non-covalent interactions suggests that dihydroquinolinone scaffolds, including 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one, could be valuable components in the design of new supramolecular architectures, host-guest systems, and materials with tailored properties based on molecular recognition principles.
Future Research Directions and Unexplored Avenues
Development of Novel and Highly Efficient Synthetic Methodologies
While established methods for the synthesis of dihydroquinolin-2-one cores exist, future research will likely focus on developing more efficient, sustainable, and diverse synthetic pathways. mdpi.com Current strategies often involve catalytic annulation of α,β-unsaturated N-arylamides, which can be initiated by electrophilic, radical, or photochemical means. mdpi.com
Future advancements could target the following areas:
Domino Reactions: Designing multi-step, one-pot sequences that rapidly build molecular complexity from simple precursors could enhance efficiency. Domino reactions combining events like Michael additions, SNAr substitutions, or reductive aminations can provide rapid access to complex tetrahydroquinoline and dihydroquinolinone frameworks. mdpi.comresearchgate.net
Asymmetric Catalysis: The development of catalytic systems for the enantioselective synthesis of chiral dihydroquinolinone derivatives is a critical frontier. Chiral ligands in transition metal catalysts, for instance, have been used for the asymmetric transfer hydrogenation of related heterocyclic systems, suggesting a viable approach for producing enantiomerically pure compounds. researchgate.netmdpi.com
Photoredox and Electrocatalysis: Leveraging light or electricity to drive reactions offers green and mild alternatives to traditional thermal methods. These techniques can enable novel bond formations and functionalizations that are otherwise challenging, such as the generation of radical intermediates for cyclization under controlled conditions. mdpi.com
| Synthetic Strategy | Potential Advantage | Representative Precursors |
| Domino (Tandem) Reactions | Increased efficiency, reduced waste, step economy | α,β-unsaturated N-arylamides, o-haloarylamines |
| Asymmetric Metal Catalysis | Access to enantiomerically pure compounds | Prochiral dihydroquinolinone precursors |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity | N-arylacrylamides, radical precursors |
Exploration of Unconventional Reactivity Profiles and Catalytic Transformations
The inherent functionality of 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one, particularly the nucleophilic amino group and the electrophilic lactam carbonyl, provides fertile ground for exploring new chemical transformations. Future research should venture beyond predictable functional group interconversions.
C-H Activation: Direct functionalization of the aromatic and aliphatic C-H bonds of the quinolinone core represents a highly atom-economical approach to creating derivatives. Transition-metal catalysis could enable the introduction of aryl, alkyl, or other functional groups without the need for pre-functionalized substrates.
Novel Cyclization Strategies: Using the existing scaffold as a building block for more complex polycyclic systems is a promising avenue. For example, intramolecular reactions involving functional groups introduced at the amino or methyl positions could lead to novel fused heterocyclic structures.
Use as a Ligand in Catalysis: The amino group and the lactam oxygen could potentially act as a bidentate ligand for transition metals. Such metal complexes could be investigated for their catalytic activity in various organic transformations, turning the compound itself into a tool for synthesis.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design
Retrosynthesis and Reaction Prediction: AI-powered platforms can propose novel and efficient synthetic routes by analyzing vast datasets of chemical reactions. digitellinc.comcas.org These tools can help chemists overcome synthetic challenges and identify non-intuitive pathways to complex derivatives. nih.govnih.gov
De Novo Compound Design: ML models can be trained to design new derivatives with specific desired properties. By learning the structure-property relationships from existing data, these models can generate novel molecular structures based on the dihydroquinolinone scaffold that are optimized for applications in materials science or as pharmaceutical intermediates.
Reaction Optimization: AI algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to find the optimal conditions for yield and selectivity, reducing experimental effort and resource consumption. technologynetworks.com
Advanced Spectroscopic Characterization of Complex Derivatized Structures
As more intricate derivatives of this compound are synthesized, advanced analytical techniques will be indispensable for their unambiguous characterization.
Multinuclear and Multidimensional NMR: While standard ¹H and ¹³C NMR are routine, complex structures may require more sophisticated techniques like HSQC, HMBC, and NOESY to establish connectivity and stereochemistry.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure, including absolute configuration for chiral compounds. mdpi.com This will be crucial for validating the stereochemical outcome of asymmetric syntheses.
Computational Spectroscopy: Combining experimental data with quantum chemical calculations (e.g., DFT) can aid in the interpretation of complex spectra (NMR, IR, UV-Vis) and provide insights into the electronic structure and properties of new derivatives. mdpi.comnih.gov For instance, computational studies can help explain the selectivity of formylation reactions on the quinoline (B57606) core. nih.gov
| Technique | Information Provided | Application Area |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (¹H-¹H, ¹H-¹³C) | Structural elucidation of complex derivatives |
| X-ray Crystallography | 3D molecular structure, absolute configuration | Stereochemical assignment, solid-state packing |
| UV-Vis Spectroscopy | Electronic transitions, conjugation | Characterization of dyes, optical materials |
| Mass Spectrometry (HRMS) | Exact mass, molecular formula | Confirmation of elemental composition |
Sustainability and Scalability of Production Methods for Industrial Relevance
For any compound to have a real-world impact, its synthesis must be amenable to large-scale production in a sustainable and cost-effective manner. Future research should prioritize the development of industrially relevant processes.
Green Chemistry Principles: This involves minimizing waste, using less hazardous solvents, improving energy efficiency, and utilizing renewable feedstocks where possible. Evaluating synthetic routes through green chemistry metrics will be essential.
Process Intensification and Flow Chemistry: Transitioning from traditional batch processing to continuous flow chemistry can offer significant advantages in terms of safety, control, consistency, and scalability. Flow reactors can enable reactions at high temperatures and pressures more safely than batch reactors, often leading to higher yields and shorter reaction times.
Techno-Economic Analysis: A thorough evaluation of the costs of starting materials, reagents, and purification processes is necessary to determine the commercial viability of any synthetic route. Identifying cost-effective and readily available starting materials will be a key factor.
Exploration of New Interdisciplinary Applications Beyond Current Scope
The dihydroquinolinone scaffold is present in numerous bioactive compounds. mdpi.com While this compound itself is noted for its role as an inhibitor of the enzyme nicotinamide (B372718) N-methyltransferase (NNMT), which is linked to metabolism and age-related conditions, its derivatives could find applications in entirely new fields. tucsonwellnessmd.compeptidesciences.com
Materials Science: Derivatives with extended π-conjugated systems could be investigated as organic electronic materials for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The amino group offers a convenient handle for tuning the electronic properties of such molecules.
Chemical Sensors: By attaching chromophores or fluorophores, derivatives could be designed as chemosensors for detecting specific ions or molecules through changes in their optical properties. Push-pull architectures in related quinoline systems have been explored for sensing protein aggregates. mdpi.com
Agrochemicals: The structural motifs present in dihydroquinolinones have been patented for use as pesticides, suggesting that novel derivatives could be screened for potential herbicidal or fungicidal activity. researchgate.net
Theranostics: Combining the therapeutic potential of the core structure with imaging capabilities could lead to theranostic agents. For example, a derivative that both inhibits a biological target and carries a fluorescent tag could allow for simultaneous treatment and monitoring. mdpi.com
Q & A
Q. What are the common synthetic routes for preparing 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one?
A key method involves catalytic hydrogenation of nitro precursors. For example, 6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives are reduced using Pd/C under hydrogen atmosphere in ethanol, achieving yields up to 72.9% after purification via Biotage flash chromatography . Alternative routes may involve reductive amination or cyclization of intermediates, though specific protocols depend on substituent positioning and steric effects.
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation typically combines nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. For crystallographic analysis, SHELX programs (e.g., SHELXL for refinement) are widely used to resolve bond lengths and angles, while ORTEP-3 provides graphical visualization of thermal ellipsoids . The compound’s IUPAC name and canonical SMILES (e.g., CN1C(=O)CCC2=CC=CC=C21) are critical for database alignment .
Q. What solvent systems and purification techniques are optimal for isolating this compound?
Ethanol and methanol are common solvents for hydrogenation and recrystallization. Flash chromatography using silica gel (e.g., ethyl acetate/hexane gradients) is effective for purification. In cases of persistent impurities, preparative HPLC with C18 columns can resolve closely related byproducts .
Advanced Research Questions
Q. How can researchers optimize catalytic hydrogenation conditions to improve yield and reduce reaction time?
Optimization involves adjusting catalyst loading (e.g., 5–10% Pd/C), hydrogen pressure (1–3 atm), and reaction temperature (25–50°C). Prolonged reaction times (>48 hours) may lead to over-reduction or decomposition. Monitoring via thin-layer chromatography (TLC) or in situ FTIR helps terminate reactions at optimal conversion .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Discrepancies between calculated and observed NMR shifts often arise from dynamic effects (e.g., tautomerism). Cross-validation using 2D NMR techniques (COSY, HSQC) and computational modeling (DFT-based chemical shift predictions) can clarify ambiguities. For crystallographic mismatches, refining disorder models in SHELXL improves accuracy .
Q. How are impurities quantified and controlled in pharmaceutical-grade synthesis?
Impurity profiling employs HPLC-UV/MS with orthogonal methods (e.g., ion-pair chromatography for polar byproducts). Limits of quantification (LOQ) for related substances like 6-bromo-3,4-dihydroquinolin-2-one are established using spiked calibration curves. Total impurities should not exceed 0.4% per ICH guidelines .
Q. What computational tools predict the pharmacokinetic properties of this compound derivatives?
Molecular docking (AutoDock Vina) and ADMET prediction software (e.g., SwissADME) evaluate bioavailability, logP, and cytochrome P450 interactions. For example, β-blocker derivatives like carteolol (a related quinolin-2-one) show high corneal permeability, guiding SAR studies for ocular applications .
Q. How do researchers validate biological activity in vitro for quinolin-2-one derivatives?
Standard assays include receptor-binding studies (e.g., radioligand displacement for β-adrenergic receptors) and functional assays (cAMP modulation). IC50 values are calculated using nonlinear regression, with positive controls (e.g., propranolol) ensuring assay validity. Cell viability is assessed via MTT or resazurin assays to exclude cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
